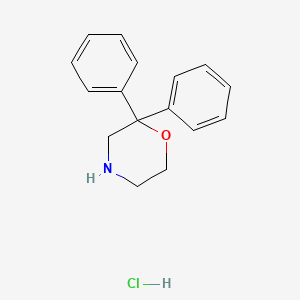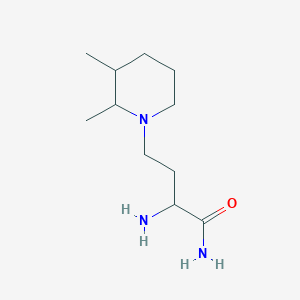
2-Amino-4-(2,3-dimethylpiperidin-1-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(2,3-dimethylpiperidin-1-yl)butanamide is an organic compound that belongs to the class of alpha amino acid amides It is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2,3-dimethylpiperidin-1-yl)butanamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: The amino group can be introduced via amination reactions, where an amine is added to the precursor molecule.
Formation of the Butanamide Moiety: The butanamide moiety can be formed through amidation reactions, where an amide bond is created between the amino group and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for controlled synthesis with precise temperature and pressure conditions.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-(2,3-dimethylpiperidin-1-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced amides.
Applications De Recherche Scientifique
2-Amino-4-(2,3-dimethylpiperidin-1-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anticancer or antiviral properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-4-(2,3-dimethylpiperidin-1-yl)butanamide involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2,3-dimethylbutyramide: Another alpha amino acid amide with similar structural features.
2-Aminopyrimidin-4(3H)-one: A compound with a similar amino group but different ring structure.
Indole Derivatives: Compounds with similar biological activities but different core structures.
Uniqueness
2-Amino-4-(2,3-dimethylpiperidin-1-yl)butanamide is unique due to its specific combination of the piperidine ring and butanamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H23N3O |
|---|---|
Poids moléculaire |
213.32 g/mol |
Nom IUPAC |
2-amino-4-(2,3-dimethylpiperidin-1-yl)butanamide |
InChI |
InChI=1S/C11H23N3O/c1-8-4-3-6-14(9(8)2)7-5-10(12)11(13)15/h8-10H,3-7,12H2,1-2H3,(H2,13,15) |
Clé InChI |
MMMJKSAGCWIHOB-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCN(C1C)CCC(C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4,5,5-tetramethyl-2-[(E)-2-methylhex-1-enyl]-1,3,2-dioxaborolane](/img/structure/B13562994.png)
![1-Azaspiro[4.4]nonan-7-ol](/img/structure/B13562995.png)


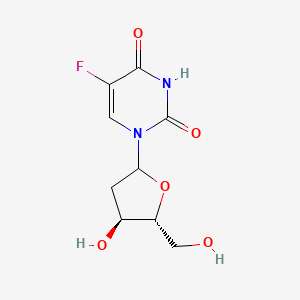

![3-Methylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13563046.png)
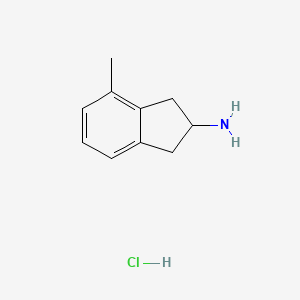
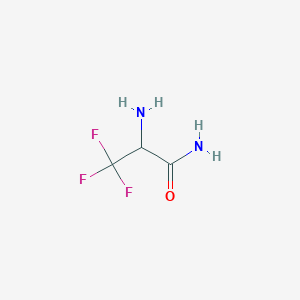


![Tert-butyl 1-(hydroxymethyl)-5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13563073.png)
